molecular formula C12H21NO B14406837 2,5-Dibutyl-4-methyl-1,3-oxazole CAS No. 88300-08-7

2,5-Dibutyl-4-methyl-1,3-oxazole

Cat. No.: B14406837
CAS No.: 88300-08-7
M. Wt: 195.30 g/mol
InChI Key: GJYCWEFBUWYVBX-UHFFFAOYSA-N
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Description

2,5-Dibutyl-4-methyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibutyl-4-methyl-1,3-oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the reaction of α-haloketones with formamide . Additionally, the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and aldehydes is also widely employed .

Industrial Production Methods

Industrial production of oxazoles often utilizes flow chemistry techniques for rapid synthesis. For instance, the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® at room temperature followed by oxidative aromatization using manganese dioxide in a packed reactor . This method provides high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibutyl-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include manganese dioxide, bromotrichloromethane, palladium catalysts, and tosylmethyl isocyanide . Reaction conditions vary but often involve mild temperatures and specific solvents to achieve high regioselectivity and yield.

Major Products

The major products formed from these reactions depend on the specific substituents and conditions used. For example, arylation reactions yield 2,5-disubstituted oxazoles, while cycloaddition reactions can produce pyridine or furan derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-Dibutyl-4-methyl-1,3-oxazole include:

    Isoxazoles: Differ by the position of the nitrogen atom.

    Oxadiazoles: Contain an additional nitrogen atom in the ring.

    Benzoxazoles: Feature a fused benzene ring.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable scaffold in synthetic and medicinal chemistry .

Properties

CAS No.

88300-08-7

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

2,5-dibutyl-4-methyl-1,3-oxazole

InChI

InChI=1S/C12H21NO/c1-4-6-8-11-10(3)13-12(14-11)9-7-5-2/h4-9H2,1-3H3

InChI Key

GJYCWEFBUWYVBX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(O1)CCCC)C

Origin of Product

United States

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